5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one
Description
5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a bromine atom at the 5-position and an isopropyl group at the 3-position of the fused benzoxazole ring. Benzoxazolones are heterocyclic compounds of pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of such compounds often involves alkylation reactions; for example, cesium fluoride–Celite-mediated alkylation has been employed to introduce substituents like cyclic amines or alkyl chains to the benzoxazolone scaffold .
Properties
IUPAC Name |
5-bromo-3-propan-2-yl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(2)12-8-5-7(11)3-4-9(8)14-10(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGRAVNDWCDPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Br)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-aminophenol and isopropyl bromide.
Formation of Benzoxazole Ring: The 5-bromo-2-aminophenol undergoes a cyclization reaction with a suitable carbonyl compound, such as phosgene or triphosgene, to form the benzoxazole ring.
Introduction of Isopropyl Group: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 5-position enables palladium-catalyzed cross-coupling reactions, critical for introducing aryl/heteroaryl groups:
Suzuki-Miyaura Coupling
Reacts with boronic acids (e.g., 3-aminophenylboronic acid) under PdCl₂(dppf) catalysis in aqueous K₂CO₃/THF (80°C, 12h), yielding biaryl derivatives (65–78%) .
| Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Aminophenylboronic acid | PdCl₂(dppf) | THF/H₂O, 80°C, 12h | 78% |
Buchwald-Hartwig Amination
Arylation with amines (e.g., 4-methylpiperazin-2-one) using CuI/L-proline catalysis in DMSO (100°C, 24h) achieves 60–72% yields .
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aromatic rings undergo SNAr with heterocyclic amines (e.g., morpholine) in DMF (120°C, 8h), yielding 80–85% substituted derivatives .
| Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|
| Morpholine | DMF, 120°C, 8h | 85% |
Hydrolysis
Treatment with NaOH/EtOH (reflux, 6h) cleaves the oxazolone ring to form 5-bromo-2-hydroxy-3-isopropylbenzamide (73% yield) .
Alkylation/Acylation
-
N-Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ (60°C, 10h) to yield N-alkylated products (70–82%) .
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Acylation : Benzoylation with benzoyl chloride in pyridine (RT, 4h) produces acylated derivatives (88%) .
Lithium-Halogen Exchange
Scientific Research Applications
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzoxazole derivatives, including 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain benzoxazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against various pathogens .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial/Fungal |
| Compound A | 10 | Antibacterial |
| Compound B | 25 | Antifungal |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro assays using human colorectal carcinoma cell lines revealed that certain derivatives exhibited promising anticancer activity. For example, one derivative displayed an IC50 value of 24.5 µM, indicating strong cytotoxic effects compared to standard treatments like 5-Fluorouracil .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | HCT-116 |
| Compound C | 29.2 | HCT-116 |
| Compound D | 39.9 | HCT-116 |
Anti-inflammatory Properties
Benzoxazole derivatives are also noted for their anti-inflammatory effects. Research has suggested that these compounds can selectively inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This selectivity is crucial for developing safer anti-inflammatory drugs .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various benzoxazole derivatives against resistant strains of bacteria. The results indicated that modifications on the benzoxazole ring significantly influenced the antimicrobial activity, with some compounds outperforming traditional antibiotics in efficacy .
Investigation of Anticancer Mechanisms
In another study focusing on the anticancer mechanisms of benzoxazole derivatives, researchers utilized the Sulforhodamine B assay to evaluate cytotoxicity against cancer cell lines. The study concluded that specific structural features of the benzoxazole framework enhance its interaction with cellular targets involved in cancer progression .
Mechanism of Action
The mechanism of action of 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the bromine atom and the benzoxazole ring structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Substituent Variations in Benzoxazolone Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Halogen Position : The 5-bromo substitution in the target compound contrasts with 6-bromo-5-chloro derivatives (e.g., ), where dual halogens may enhance electrophilic reactivity but reduce solubility. Positional differences (5- vs. 6-bromo) could influence binding to biological targets .
- Alkyl vs. Cyclic Amine Groups : The isopropyl group in the target compound likely increases lipophilicity compared to methyl or chloropropyl substituents (). Cyclic amine derivatives (e.g., piperazinylpropyl in ) exhibit enhanced solubility and hydrogen-bonding capacity, correlating with antioxidant activity .
Synthetic Accessibility :
- Alkylation using cesium fluoride–Celite () is a versatile method for introducing substituents like isopropyl or chloropropyl groups. However, steric hindrance from bulkier groups (e.g., isopropyl) may reduce yields compared to smaller alkyl chains .
- Halogenation (e.g., bromine or chlorine) typically occurs early in synthesis, as seen in 5-bromo-3-methyl derivatives () and 6-bromo-5-chloro analogs () .
Biological Activity Trends :
- Antimicrobial Activity : 6-Bromo-1,3-benzoxazol-2(3H)-one derivatives () inhibit E. coli at 512 mg/L, suggesting that bromine enhances activity against Gram-negative bacteria. The isopropyl group in the target compound may further modulate membrane permeability .
- Cytotoxicity : 5-Bromo-3-methylbenzoxazolone () showed moderate cytotoxicity against cancer cells, implying that bromine’s electron-withdrawing effects potentiate interactions with cellular targets. Isopropyl’s hydrophobicity might enhance tissue penetration .
Notes and Limitations
- Data Gaps : Direct biological data for this compound are absent in the evidence; inferences rely on structural analogs.
- Contradictions : highlights antimicrobial activity for 6-bromo derivatives, but positional isomerism (5- vs. 6-bromo) may lead to divergent outcomes .
- Spectral Comparisons : While IR and NMR data for analogs (e.g., ) are available, the target compound’s spectral profile remains uncharacterized in the provided evidence.
Biological Activity
Overview
5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazole family, characterized by a bromine atom at the 5th position and an isopropyl group at the 3rd position of the benzoxazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-bromo-2-aminophenol and isopropyl bromide.
- Formation of Benzoxazole Ring : Cyclization with a carbonyl compound, such as phosgene.
- Alkylation : Introduction of the isopropyl group using isopropyl bromide in the presence of a base like potassium carbonate.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to either inhibition or activation of various biological pathways, influencing cellular processes such as proliferation, apoptosis, and microbial resistance .
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit significant antimicrobial activities. In particular:
- Quorum Sensing Inhibition : The compound has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and virulence factors such as elastase production .
- Antimycobacterial Activity : Studies have demonstrated its potential against Mycobacterium tuberculosis, suggesting it could be developed into a therapeutic agent for tuberculosis .
Anticancer Activity
Several studies have evaluated the anticancer properties of benzoxazole derivatives:
- Cytotoxicity Assays : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including pancreatic cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast) | Data needed |
| Similar Derivative | A549 (lung) | Data needed |
Structure-Bioactivity Relationships
The structure of this compound influences its biological activity significantly:
- Bromine Substitution : The presence of bromine at the 5-position enhances its reactivity and biological interactions compared to other halogenated derivatives .
- Isopropyl Group : This group contributes to lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.
Case Studies
- Antimicrobial Activity Against Pseudomonas aeruginosa : A study highlighted that this compound reduced biofilm formation significantly when tested against clinical strains, indicating its potential as an anti-pathogenic agent .
- Cytotoxicity Against Cancer Cells : In a comparative study involving various derivatives of benzoxazoles, the compound exhibited promising results in inhibiting growth in MCF-7 and A549 cell lines, warranting further investigation into its mechanism and efficacy .
Q & A
Q. What are the common synthetic routes for 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of substituted benzoxazole precursors. For example, bromination at the 5-position of a benzoxazolone scaffold can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. The isopropyl group is introduced via alkylation of the nitrogen atom using 2-bromopropane in the presence of a base like K₂CO₃. Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to minimize side products like over-alkylation or ring-opening intermediates .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
Methodological Answer: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is standard. Characterization requires a combination of:
- 1H/13C NMR : To confirm substituent positions (e.g., isopropyl group at δ ~1.3 ppm for CH₃ and δ ~4.5 ppm for CH) and bromine-induced deshielding effects .
- Mass Spectrometry (EI-MS or HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 268–270 for bromine isotopic patterns) .
- IR Spectroscopy : To identify carbonyl (C=O) stretching near 1740 cm⁻¹ and benzoxazole ring vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from rotational isomers or residual solvents. For example:
- NMR Splitting Artifacts : Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to distinguish dynamic rotational effects .
- Mass Spectral Anomalies : Cross-validate with High-Resolution Mass Spectrometry (HRMS) to rule out adducts or fragmentation artifacts .
- X-ray Crystallography : If available, resolve ambiguous NOE correlations or coupling constants by determining the crystal structure .
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl boronic acid coupling.
- Solvent Optimization : Use DMF or THF under inert atmospheres to prevent dehalogenation.
- Monitoring Byproducts : Track debromination via LC-MS and adjust equivalents of boronic acid (1.2–1.5 eq) to suppress side reactions .
Q. How can computational methods predict the compound’s biological activity or stability?
Methodological Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices to guide derivatization .
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina.
- Degradation Pathways : Simulate hydrolysis of the benzoxazolone ring under acidic/basic conditions using Gaussian or ORCA .
Experimental Design & Data Analysis
Q. How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Use Arrhenius plots to extrapolate shelf life .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/UV : Detect impurities >0.1% using C18 columns and gradient elution.
- LC-MS/MS : Identify low-abundance byproducts (e.g., dehalogenated analogs) with MRM transitions .
- 1H NMR with Relaxation Reagents : Add Cr(acac)₃ to enhance signal separation for minor peaks .
Safety & Handling
Q. What precautions are necessary for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods due to potential skin/eye irritation .
- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent bromine displacement or hydrolysis .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid halogenated dioxin formation .
Advanced Methodological Challenges
Q. How can researchers troubleshoot low yields in alkylation steps during synthesis?
Methodological Answer:
Q. What strategies address solubility limitations in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity.
- Prodrug Design : Introduce phosphate or ester groups at the isopropyl moiety to enhance aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
